8-Fluoroimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Fluoroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 8-Fluoroimidazo[1,2-a]pyridin-3-amine involves a two-step one-pot reaction. The process starts with the reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce the corresponding intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of 8-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Fluoroimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including as an antituberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it may inhibit the synthesis of essential bacterial components, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroimidazo[1,2-a]pyridin-3-amine: Similar structure but with the fluorine atom at the 6th position.
7-Fluoroimidazo[1,2-a]pyridine: Another fluorinated imidazo[1,2-a]pyridine derivative.
Uniqueness
8-Fluoroimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 8th position and the amine group at the 3rd position can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 |
InChI Key |
GQUFARCWNVPILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)N |
Origin of Product |
United States |
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